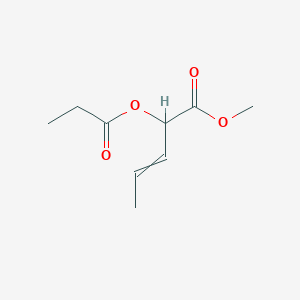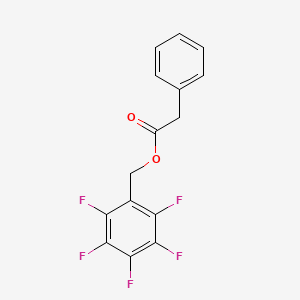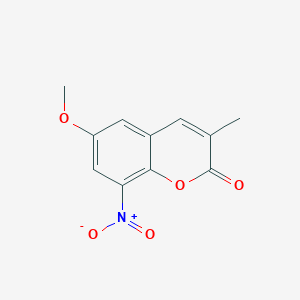![molecular formula C17H12Cl2N6O2 B14516966 5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] CAS No. 62575-73-9](/img/structure/B14516966.png)
5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 4-chlorophenyl groups attached to the oxadiazole rings imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] typically involves the condensation reaction of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with formaldehyde and subsequent cyclization to form the oxadiazole rings. The reaction is usually carried out in the presence of a catalyst such as formic acid and under mild conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] can be compared with other similar compounds such as:
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but lacks the methylene bridge, resulting in different chemical and biological properties.
5,5’-Methylenebis(thiazol-2-amine): This compound contains thiazole rings instead of oxadiazole rings, leading to different reactivity and applications.
The uniqueness of 5,5’-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine] lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62575-73-9 |
|---|---|
Molekularformel |
C17H12Cl2N6O2 |
Molekulargewicht |
403.2 g/mol |
IUPAC-Name |
5-[[5-(4-chloroanilino)-1,3,4-oxadiazol-2-yl]methyl]-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H12Cl2N6O2/c18-10-1-5-12(6-2-10)20-16-24-22-14(26-16)9-15-23-25-17(27-15)21-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,20,24)(H,21,25) |
InChI-Schlüssel |
LLBBZZIFYIFYKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NN=C(O2)CC3=NN=C(O3)NC4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)

![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)
![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)

![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)


![N~1~-Benzyl-N~2~-[1-(4-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14516937.png)


![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)

